molecular formula C25H25N5O3 B2519278 5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941959-17-7

5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

Cat. No.: B2519278
CAS No.: 941959-17-7
M. Wt: 443.507
InChI Key: NKHGPJSICHNNJE-UHFFFAOYSA-N
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Description

5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research by Shtrygol et al. (2016) investigated the psychotropic properties of a derivative of pyrazolo[3,4-D]pyridine-4-one, demonstrating potent anticonvulsant activity with a wide therapeutic range. This compound displayed sedative properties, a mild anxiolytic effect, and antiamnesic properties without affecting depressive behavior, skeletal muscle tone, coordination, or potentiating the effect of ethanol.

Dopamine Receptor Affinity

A study by Möller et al. (2017) discussed the development of high-affinity dopamine receptor partial agonists. They incorporated a pyrazolo[1,5-a]pyridine heterocyclic appendage, resulting in compounds that favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This suggests potential therapeutic applications in treating conditions related to dopamine receptor dysregulation.

Antimicrobial and Antitumor Activities

El-Borai et al. (2012) reported that certain pyrazolo[3,4-b]pyridine derivatives showed significant antibacterial and antifungal activities, with some compounds also displaying antitumor activity against liver cell lines (El-Borai et al., 2012).

Potential in Alzheimer's and Anti-COX2 Research

Research by Attaby et al. (2009) explored the use of pyrazolo[3,4-b]pyridin-3-amines in anti-Alzheimer and anti-COX2 research. They demonstrated promising results, indicating potential applications in neurodegenerative and inflammatory diseases.

Supramolecular Aggregation Studies

Low et al. (2007) investigated the supramolecular aggregation of certain pyrazolo[3,4-b]pyridines, highlighting their potential in material science for developing novel molecular architectures (Low et al., 2007).

Antitumor and Antioxidant Activities

Bialy and Gouda (2011) synthesized new benzothiophenes containing cyanoacetamide and evaluated their antitumor and antioxidant activities, demonstrating significant results (Bialy & Gouda, 2011).

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-17-22-23(31)19(16-26-24(22)30(27-17)18-8-4-3-5-9-18)25(32)29-14-12-28(13-15-29)20-10-6-7-11-21(20)33-2/h3-11,16H,12-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHGPJSICHNNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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